2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide
Description
2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Properties
IUPAC Name |
2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-13-8-6-12(7-9-13)19-17(21)14-10-11-4-2-3-5-15(11)20-16(14)18/h2-10H,1H3,(H2,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZAUVSJJADOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminoquinoline and 4-methoxyaniline.
Coupling Reaction: The 2-aminoquinoline is reacted with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Using high-throughput screening to optimize reaction conditions for maximum yield and purity.
Catalysts and Reagents: Employing catalysts and reagents that are cost-effective and environmentally friendly.
Purification: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated notable inhibition against Streptococcus pneumoniae and Aspergillus fumigatus, suggesting potential applications in treating bacterial and fungal infections.
- Anticancer Properties : Quinoline derivatives have shown promise in cancer therapy by inhibiting key signaling pathways involved in tumor growth. Studies have demonstrated that these compounds can induce apoptosis in cancer cells, such as MCF-7 breast cancer cells, through mechanisms involving the modulation of apoptotic markers like p53 and caspase 9 .
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, which could lead to the development of new drugs targeting specific biological pathways involved in diseases.
Biological Research
The biological implications of this compound extend beyond its medicinal properties:
- Receptor Modulation : The compound is being explored for its ability to modulate various receptors involved in cellular signaling. This could have implications for treating conditions such as anxiety and depression by influencing neurotransmitter systems .
- Neuroprotective Effects : Some studies suggest that quinoline derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Material Science
In addition to its biological applications, this compound is also being utilized in material science:
- Fluorescent Materials : The unique structural features of this compound make it suitable for developing new materials with specific optical properties, such as fluorescence. These materials can be used in various applications, including sensors and imaging technologies.
Antimicrobial Activity Case Study
A study evaluated the antimicrobial efficacy of several quinoline derivatives against common pathogens. The results indicated that this compound exhibited significant inhibition against both S. pneumoniae and A. fumigatus, highlighting its potential as a therapeutic agent in infectious diseases.
| Compound Name | Target Organism | Inhibition Activity |
|---|---|---|
| This compound | S. pneumoniae | Significant |
| This compound | A. fumigatus | Significant |
Anticancer Properties Case Study
In vitro studies on MCF-7 cells demonstrated that treatment with this compound led to significant apoptosis induction, characterized by increased levels of p53 and activated caspase 9. Flow cytometry analysis revealed alterations in cell cycle distribution, further supporting its anticancer potential.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Control (DMSO) | 46.93 | 37.51 | 15.56 |
| This compound | 62.15 | 28.48 | 9.37 |
Mechanism of Action
The mechanism of action of 2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Binding Interactions: The compound interacts with its targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
2-aminoquinoline: A simpler analog with similar biological activities.
4-methoxyaniline: A precursor in the synthesis of various quinoline derivatives.
Quinoline-3-carboxamide: A related compound with potential therapeutic applications.
Uniqueness
2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group, methoxy group, and carboxamide functionality makes it a versatile compound for various applications in scientific research and industry.
Biological Activity
2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a quinoline backbone with an amino group and a methoxyphenyl substituent, which contribute to its unique biological profile. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A related compound demonstrated notable inhibition against Streptococcus pneumoniae and Aspergillus fumigatus, suggesting potential applications in treating bacterial and fungal infections.
Table 1: Antimicrobial Activity of Related Quinoline Compounds
| Compound Name | Target Organism | Inhibition Activity |
|---|---|---|
| 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide | S. pneumoniae | Significant |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide | A. fumigatus | Significant |
Anticancer Activity
Quinoline derivatives have been explored for their anticancer properties. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells. For instance, modifications to the quinoline structure have resulted in compounds with IC50 values indicating potent anticancer activity .
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | Caco-2 | 8.7 |
| Compound C | MCF-7 | 20.1 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting pathways related to inflammation and cancer progression.
- Receptor Modulation : Its ability to modulate receptor activity may contribute to its immunomodulatory effects, enhancing lymphocyte proliferation and cytokine production .
Case Studies
- Immunomodulatory Effects : A study evaluated the immunomodulatory effects of quinoline derivatives on spleen lymphocyte proliferation and TNF-alpha production by macrophages, revealing that some compounds were more potent than established immunomodulators like linomide .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of quinoline derivatives against mycobacterial species, showing higher activity than traditional antibiotics like isoniazid .
Q & A
Q. What are the standard synthetic routes for preparing 2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide?
The synthesis typically involves a multi-step process:
- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert atmospheres .
- Functionalization : Introduction of the amino group via nucleophilic substitution and carboxamide formation using coupling agents like EDCI or DCC .
- Methoxylation : Electrophilic aromatic substitution with methoxybenzene or benzoyl chloride derivatives . Key intermediates and reaction progress should be monitored using TLC or HPLC.
Q. Which spectroscopic and analytical methods are employed to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, including methoxyphenyl and quinoline moieties .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O, NH₂) via characteristic absorption bands .
- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal structure and stereochemistry, though limited to single-crystal samples .
Q. What in vitro assays are used to screen its biological activity?
- MTT Assays : Assess cytotoxicity against cancer cell lines (e.g., MDA-231, A549) at concentrations like 5 μM .
- Enzyme Inhibition Studies : Evaluate interactions with targets like tyrosyl-DNA phosphodiesterase using fluorometric assays .
- Apoptosis Induction : Flow cytometry or caspase-3/7 activity assays quantify programmed cell death .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Catalyst Screening : Test palladium/copper ratios or alternative catalysts (e.g., nickel) to enhance cyclization efficiency .
- Solvent Optimization : Replace traditional solvents (THF, DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve reaction kinetics .
- Continuous Flow Reactors : Scale up using automated systems to reduce side reactions and improve purity .
Q. What structural modifications enhance antiproliferative activity while reducing toxicity?
- Substituent Analysis : Replace the methoxyphenyl group with electron-withdrawing groups (e.g., nitro, chloro) to improve DNA intercalation .
- Heterocycle Variation : Compare indolizine (current) with indole or pyrimidine cores to assess target selectivity .
- SAR Studies : Systematically modify the carboxamide linker length and rigidity to optimize binding to enzyme active sites .
Q. How do researchers resolve contradictions in reported bioactivity data across studies?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Metabolic Stability Testing : Use liver microsome assays to identify if discrepancies arise from compound degradation .
- Target Profiling : Employ kinome-wide screening or proteomics to identify off-target effects that may explain divergent results .
Q. What computational tools support mechanistic studies of this compound?
- Molecular Docking : Predict binding modes with enzymes (e.g., topoisomerases) using AutoDock or Schrödinger .
- MD Simulations : Analyze stability of ligand-target complexes over nanosecond timescales to validate docking results .
- QSAR Models : Corrogate substituent electronic properties (Hammett constants) with IC₅₀ values to design derivatives .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Formulation Strategies : Use co-solvents (DMSO/PEG mixtures) or nanoparticle encapsulation to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
Q. What controls are critical in validating anticancer activity?
Q. How to design a robust SAR study for derivative libraries?
- Diverse Library Synthesis : Use parallel synthesis to generate 50–100 derivatives with variations in substituents and linker regions .
- High-Throughput Screening : Prioritize compounds with >50% inhibition at 10 μM in primary screens, followed by dose-response validation .
- ADMET Profiling : Assess permeability (Caco-2 models), hepatic stability, and hERG liability early to eliminate toxic candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
